molecular formula C11H11NO3 B2355853 4-(Cyclopropylcarbamoyl)benzoic acid CAS No. 925413-00-9

4-(Cyclopropylcarbamoyl)benzoic acid

Cat. No.: B2355853
CAS No.: 925413-00-9
M. Wt: 205.213
InChI Key: BAUPDUHOTZXEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylcarbamoyl)benzoic Acid is a benzoic acid derivative featuring a cyclopropylcarbamoyl moiety. This specific molecular architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is primarily used in the research and development of novel active compounds, including potential pharmaceutical agents. The compound serves as a key building block for constructing more complex molecules, particularly in exploring structure-activity relationships. It is offered as a high-purity solid and should be stored in a cool, dry, and well-ventilated place. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclopropylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUPDUHOTZXEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Strategies

Established Synthetic Routes for 4-(Cyclopropylcarbamoyl)benzoic Acid

The conventional synthesis of this compound typically involves multi-step pathways that are well-documented in organic chemistry literature. These methods often begin with precursors of benzoic acid and employ robust reactions to introduce the cyclopropylcarbamoyl group.

Multi-step Synthesis Pathways

A common and established route for the synthesis of this compound involves the acylation of cyclopropylamine (B47189) with a derivative of terephthalic acid. This multi-step process generally begins with the protection of one of the carboxylic acid groups of terephthalic acid, followed by the activation of the other carboxylic acid group to facilitate amide bond formation.

One plausible pathway commences with terephthalic acid, which is first converted to its monomethyl ester, terephthalic acid monomethyl ester. This protection step is crucial to prevent the formation of a bis-amide byproduct. The remaining free carboxylic acid group is then activated. A widely used method for this activation is the conversion of the carboxylic acid to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-(methoxycarbonyl)benzoyl chloride is a reactive intermediate.

This acyl chloride is then reacted with cyclopropylamine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This reaction, a classic example of nucleophilic acyl substitution, forms methyl 4-(cyclopropylcarbamoyl)benzoate. The final step in this pathway is the selective hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent like methanol (B129727) or tetrahydrofuran, followed by acidification to yield this compound.

Table 1: Plausible Multi-step Synthesis Pathway

Step Reactants Reagents Product
1 Terephthalic acid Methanol, Acid catalyst Terephthalic acid monomethyl ester
2 Terephthalic acid monomethyl ester Thionyl chloride or Oxalyl chloride 4-(Methoxycarbonyl)benzoyl chloride
3 4-(Methoxycarbonyl)benzoyl chloride, Cyclopropylamine Triethylamine or Pyridine Methyl 4-(cyclopropylcarbamoyl)benzoate

Another established approach involves the direct coupling of 4-carboxybenzoic acid (terephthalic acid) with cyclopropylamine using a coupling agent. This method avoids the need to form the acyl chloride. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). While this method can be more direct, careful control of stoichiometry is required to favor the formation of the mono-amide.

Reactions Involving Cyclopropyl (B3062369) Isocyanate and Benzoic Acid Precursors

An alternative and often efficient method for the synthesis of this compound involves the use of cyclopropyl isocyanate. Isocyanates are highly reactive electrophiles that readily react with nucleophiles such as the carboxylate group of a benzoic acid derivative.

In this approach, a suitable benzoic acid precursor, such as 4-carboxybenzoic acid, is reacted directly with cyclopropyl isocyanate. The reaction proceeds through the nucleophilic attack of the carboxylate anion on the isocyanate carbon, leading to the formation of a mixed anhydride (B1165640) intermediate, which then decarboxylates to form the amide bond. This reaction can be facilitated by the use of a base to deprotonate the carboxylic acid. This method is advantageous as it is often a one-step process with high atom economy, as the only byproduct is carbon dioxide.

Advanced Synthetic Approaches and Innovations

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. These advanced approaches are being applied to the synthesis of a wide range of molecules, including this compound and its derivatives.

Green Chemistry Principles in Synthesis of Cyclopropylcarbamoyl Derivatives

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing cyclopropylcarbamoyl derivatives, this translates to the use of safer solvents, catalytic methods, and processes that maximize atom economy.

Catalytic amidation reactions represent a significant advancement in green amide synthesis. nih.gov Instead of using stoichiometric activating agents that generate significant waste, catalytic methods employ a catalyst to facilitate the direct reaction between a carboxylic acid and an amine, with water as the only byproduct. nih.gov Various catalytic systems, including those based on boron, titanium, and zirconium, have been developed for this purpose. nih.govresearchgate.net Applying such a catalytic method to the synthesis of this compound from terephthalic acid and cyclopropylamine would offer a more environmentally benign route compared to traditional methods.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times. The use of microwave irradiation can be particularly effective for amide bond formation. In the synthesis of this compound, microwave heating can be applied to the direct coupling of 4-carboxybenzoic acid and cyclopropylamine in the presence of a coupling agent. The rapid and uniform heating provided by microwaves can significantly reduce the reaction time from hours to minutes. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis (General)

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes to hours
Energy Efficiency Lower Higher
Yield Often moderate to good Often good to excellent

| Side Reactions | Can be more prevalent | Often reduced |

Solid-Supported Synthesis Techniques

Solid-phase organic synthesis (SPOS) offers several advantages, including the simplification of product purification and the potential for automation. In the context of synthesizing this compound, a solid-supported approach could be employed. For instance, a derivative of terephthalic acid could be immobilized on a solid support, such as a polymer resin. The immobilized carboxylic acid could then be reacted with cyclopropylamine in solution. After the reaction is complete, the resin-bound product can be easily separated by filtration and washed to remove excess reagents and byproducts. Finally, the desired this compound can be cleaved from the solid support. This technique streamlines the purification process, which can be particularly advantageous in the preparation of libraries of related compounds.

Optimization of Reaction Conditions and Yield

The successful synthesis of this compound with a high yield hinges on the meticulous optimization of several key reaction parameters. The choice of solvent, reaction temperature, stoichiometry of reactants, and the nature and amount of catalyst all play crucial roles in maximizing the formation of the desired mono-amide while minimizing the production of the di-amide byproduct.

Solvent Selection: The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity. Methanol is often employed in reactions involving dimethyl terephthalate (B1205515) as it is the conjugate alcohol of the ester's leaving group, which can help to maintain reaction equilibrium. Other polar aprotic solvents may also be considered to facilitate the dissolution of the starting materials and intermediates.

Temperature Control: The reaction temperature is a critical factor. Higher temperatures generally increase the reaction rate but may also lead to a higher proportion of the undesired diamide. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. Reactions are often initiated at room temperature and may be gently heated to drive the reaction to completion.

Stoichiometric Ratios: The molar ratio of cyclopropylamine to the terephthalic acid derivative is a key determinant of the product distribution. Using a stoichiometric equivalent or a slight excess of the terephthalic acid derivative relative to the amine can favor the formation of the mono-amide. Conversely, a large excess of the amine would increase the likelihood of di-amidation.

Catalyst Concentration: In catalyzed reactions, such as those employing sodium methylate, the catalyst concentration can affect the reaction time. A higher catalyst concentration can accelerate the reaction, but it may also promote side reactions. The optimal catalyst loading needs to be determined empirically to achieve a balance between reaction rate and product purity.

The following table illustrates a hypothetical optimization of the reaction between dimethyl terephthalate and cyclopropylamine, showcasing the impact of varying conditions on the yield of the desired mono-amide.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of Methyl 4-(cyclopropylcarbamoyl)benzoate

Entry Molar Ratio (DMT:Cyclopropylamine) Catalyst (mol%) Temperature (°C) Time (h) Yield of Mono-amide (%)
1 1:1 5 25 24 65
2 1.2:1 5 25 24 75
3 1.2:1 10 25 12 80
4 1.2:1 10 50 6 78 (with increased di-amide)
5 1.5:1 10 25 12 85

Purification Techniques for Research-Grade Material

Obtaining this compound of high purity, suitable for research applications, necessitates effective purification strategies to remove unreacted starting materials, the di-amide byproduct, and any other impurities. The primary method for purifying this solid compound is recrystallization.

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

Solvent Screening: A crucial first step is the selection of an appropriate solvent. For N-substituted benzamides, a range of solvents with varying polarities can be considered. Potential solvents for the recrystallization of this compound could include water, ethanol, methanol, ethyl acetate, or mixtures thereof, such as ethanol/water. The choice of solvent is typically determined through small-scale solubility tests.

Recrystallization Procedure: The general procedure for recrystallization involves the following steps:

Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution.

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization: The hot, clear filtrate is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.

Isolation: The formed crystals are collected by vacuum filtration.

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

Drying: The purified crystals are then dried, typically in a vacuum oven, to remove any remaining solvent.

The effectiveness of the purification can be assessed by techniques such as melting point determination, where a sharp melting point range close to the literature value indicates high purity, and chromatographic methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

The following table provides a hypothetical example of solvent screening for the recrystallization of this compound.

Table 2: Hypothetical Solvent Screening for Recrystallization

Solvent Solubility at 25°C Solubility at Boiling Point Crystal Formation upon Cooling
Water Low Moderate Good, well-formed needles
Ethanol Moderate High Good, plates
Ethyl Acetate Low High Excellent, prisms
Hexane Insoluble Insoluble Not suitable
Ethanol/Water (80:20) Low High Very good, fine needles

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom. For 4-(Cyclopropylcarbamoyl)benzoic acid, both ¹H NMR and ¹³C NMR would be utilized to confirm the arrangement of protons and carbon atoms, respectively.

While specific spectral data for this compound is not widely published, the expected chemical shifts (δ) can be predicted based on its structure.

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the cyclopropyl (B3062369) ring, the aromatic ring, the amide (N-H) proton, and the carboxylic acid (O-H) proton. The aromatic protons would likely appear as doublets in the downfield region (typically δ 7.0-8.5 ppm). The amide proton would present as a broad singlet, and the highly deshielded carboxylic acid proton would appear as a very broad singlet further downfield (often >10 ppm). The cyclopropyl protons would produce complex multiplets in the upfield region (typically δ 0.5-1.5 ppm).

¹³C NMR: The carbon spectrum would display unique signals for each carbon environment. The carbonyl carbons of the amide and carboxylic acid would be found in the most downfield region (δ ~165-180 ppm). The aromatic carbons would resonate in the δ 120-140 ppm range, while the carbons of the cyclopropyl group would be located in the upfield region of the spectrum.

These predicted values are instrumental for researchers in confirming the successful synthesis of the target molecule.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound, which serves as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound (C₁₁H₁₁NO₃), the theoretical monoisotopic mass is 205.0739 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ would be expected, confirming the molecular weight. For instance, in negative ion mode, a deprotonated molecule of a related benzoic acid derivative was observed. sci-hub.se The fragmentation pattern observed in tandem MS/MS experiments can further elucidate the structure by showing characteristic losses of functional groups, such as the loss of CO₂ from the carboxylic acid group. sci-hub.se

PropertyPredicted Value
Molecular FormulaC₁₁H₁₁NO₃
Theoretical Monoisotopic Mass205.0739 u
Expected [M-H]⁻ ionm/z 204.0666
Expected [M+H]⁺ ionm/z 206.0812

This table contains interactive data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The most notable peaks would include a very broad absorption in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid group. libretexts.org The C=O stretching vibration of the carboxylic acid would appear around 1700-1680 cm⁻¹, while the amide C=O stretch would also be present in a similar region. docbrown.inforesearchgate.netspectroscopyonline.com The N-H stretch of the secondary amide would be observed around 3300 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and cyclopropyl groups would be seen, typically just above and below 3000 cm⁻¹, respectively. The presence of these specific bands provides strong evidence for the compound's structure. spectroscopyonline.com

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
Carboxylic Acid O-H2500 - 3300 (very broad)Stretch
Amide N-H~3300Stretch
Aromatic C-H3100 - 3000Stretch
Carbonyl C=O (Acid)1710 - 1680Stretch
Carbonyl C=O (Amide)~1650Stretch
Carboxylic Acid C-O1320 - 1210Stretch
Carboxylic Acid O-H960 - 900 (broad)Bend (Wag)

This table contains interactive data.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques used to determine the purity of a compound and to separate it from impurities or other components in a mixture. These methods are crucial for quality control in chemical synthesis.

A reversed-phase HPLC or UPLC method would be suitable for analyzing this compound. ekb.eg In such a method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water (often with an acid modifier like formic or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ekb.eglcms.czmdpi.com The separation is based on the differential partitioning of the analyte and impurities between the two phases. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule will absorb UV light at a characteristic wavelength (typically around 230 or 254 nm). ripublication.com The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis for Compositional Verification

Elemental analysis is a process that determines the elemental composition (by mass percent) of a sample. It is a fundamental method for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen are compared to the theoretical values calculated from the molecular formula.

For this compound, with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol , the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percent (%)
CarbonC12.01111132.12164.41
HydrogenH1.0081111.0885.40
NitrogenN14.007114.0076.83
OxygenO15.999347.99723.39

This table contains interactive data.

A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's purity and assigned molecular formula.

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound is not available, a study on its isomer, 4-(Cyclopropanecarboxamido)benzoic acid (C₁₁H₁₁NO₃), provides valuable insight. nih.govresearchgate.net Crystals of this isomer suitable for X-ray diffraction were grown from a methanol/dichloromethane (B109758) solution. nih.gov The analysis revealed a monoclinic crystal system. nih.gov In the crystal structure, molecules form centrosymmetric dimers through classic O—H···O hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net These dimers are further linked into one-dimensional ribbons by N—H···O hydrogen bonds between the amide groups of adjacent dimers. nih.govresearchgate.net The dihedral angle between the benzene ring and the cyclopropane (B1198618) ring was found to be 63.2 (1)°. nih.govresearchgate.net This type of structural data is invaluable for understanding the solid-state properties and intermolecular forces governing the compound.

Crystal Data for 4-(Cyclopropanecarboxamido)benzoic acid nih.gov
Empirical Formula C₁₁H₁₁NO₃
Formula Weight 205.21
Temperature 293 K
Crystal System Monoclinic
Lattice Parameters a = 13.2429 (14) Å
b = 4.7704 (5) Å
c = 16.7983 (18) Å
β = 111.227 (2)°
Volume 989.21 (18) ų
Z 4

This table contains interactive data.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Table 1: Representative Geometrical Parameters of 4-(Cyclopropylcarbamoyl)benzoic acid from DFT Calculations

This table is an illustrative example of data that would be generated from a DFT study, based on typical values for similar molecular structures.

ParameterBond Length (Å)ParameterBond Angle (°)
C=O (carboxyl)1.21O-C-O (carboxyl)123.5
C-O (carboxyl)1.35C-C-N (amide)118.0
C=O (amide)1.24C-N-H (amide)121.0
C-N (amide)1.34C-C-C (benzene)120.0
C-C (benzene)1.39C-C-H (benzene)120.0
C-C (cyclopropyl)1.51C-C-C (cyclopropyl)60.0

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. semanticscholar.org It projects the electrostatic potential onto the electron density surface, using a color spectrum to identify charge distribution.

For this compound, an MEP analysis would reveal:

Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of both the carboxyl and amide functional groups. nih.gov

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The highest positive potential would be located on the acidic hydrogen of the carboxyl group and the hydrogen atom of the amide linkage. semanticscholar.org

Neutral Potential (Green): These regions, typically found on the carbon backbone of the benzene (B151609) and cyclopropyl (B3062369) rings, have a balanced charge.

The MEP map provides an intuitive chemical portrait, guiding the understanding of how the molecule will interact with other reagents or biological targets. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO (Highest Occupied Molecular Orbital): As the outermost electron-containing orbital, the HOMO acts as an electron donor in chemical reactions. For this molecule, the HOMO is expected to be distributed across the electron-rich phenyl ring and amide group.

LUMO (Lowest Unoccupied Molecular Orbital): As the lowest-energy empty orbital, the LUMO functions as an electron acceptor. Its density is likely concentrated on the electron-withdrawing carboxyl and amide carbonyl groups. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. researchgate.netsemanticscholar.org A small gap suggests the molecule is more reactive and less stable, as its electrons can be easily excited to a higher energy level. actascientific.com Conversely, a large energy gap indicates greater stability and lower reactivity. actascientific.com Analysis of the HOMO and LUMO energies allows for the calculation of global reactivity descriptors that quantify the molecule's chemical tendencies. actascientific.comnih.gov

Table 2: Illustrative FMO-Derived Reactivity Descriptors for this compound

This table presents typical quantum chemical descriptors and their interpretations that would be derived from an FMO analysis.

DescriptorFormulaTypical Value (eV)Interpretation
HOMO Energy (EHOMO)--6.8Propensity to donate electrons
LUMO Energy (ELUMO)--1.8Propensity to accept electrons
Energy Gap (ΔE)ELUMO - EHOMO5.0Indicates chemical stability and reactivity
Ionization Potential (I)-EHOMO6.8Energy needed to remove an electron
Electron Affinity (A)-ELUMO1.8Energy released upon gaining an electron
Electronegativity (χ)(I + A) / 24.3Overall tendency to attract electrons
Chemical Hardness (η)(I - A) / 22.5Resistance to electron cloud deformation
Chemical Softness (S)1 / (2η)0.2A measure of molecular polarizability
Electrophilicity Index (ω)χ² / (2η)3.7A measure of electrophilic character

Prediction of Conformational Preferences and Stereochemical Aspects

The specific three-dimensional shape, or conformation, of this compound is critical to its interactions. While computational scans can map out potential energy surfaces to find stable conformers, X-ray crystallography provides definitive data on the molecule's structure in the solid state. A published crystal structure for 4-(Cyclopropanecarboxamido)benzoic acid shows a distinct, non-planar conformation. nih.govresearchgate.net A significant stereochemical feature is the dihedral angle between the plane of the benzene ring and the plane of the cyclopropane (B1198618) ring, which was determined to be 63.2(1)°. nih.govresearchgate.net This twisted arrangement minimizes steric repulsion and optimizes electronic interactions within the molecule.

Theoretical Insights into Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The assembly of molecules in the solid state is dictated by a network of non-covalent interactions, which can be analyzed computationally and verified experimentally.

Intermolecular Interactions: The crystal structure analysis reveals a well-defined hydrogen bonding network. nih.govresearchgate.net

Carboxylic Acid Dimerization: Molecules form centrosymmetric pairs, linked by strong O—H···O hydrogen bonds between their carboxylic acid groups, a characteristic motif for this functional group. nih.govresearchgate.netmdpi.com

Amide Chain Formation: These dimers are further extended into one-dimensional ribbons along the crystallographic b-axis via N—H···O hydrogen bonds between the amide N-H of one molecule and the amide carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net

Other Interactions: The crystal packing is further reinforced by weaker C—H···O interactions. nih.govresearchgate.net

Computational methods can be used to quantify the energy of these interactions, confirming their role in stabilizing the crystal lattice. conicet.gov.ar

Table 3: Hydrogen-Bond Geometry from Crystal Structure Data

Source: Data adapted from Sun, Z.-Q., Ding, Z.-Y. & Shao, Z.-Y. (2012). Acta Cryst. E68, o3029. nih.govresearchgate.net

D—H···AD—H (Å)H···A (Å)D···A (Å)∠(DHA) (°)
O3—H3A···O1i0.89(3)1.75(3)2.636(2)171(3)
N1—H1A···O2ii0.85(2)2.05(2)2.891(2)170(2)

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z

Intramolecular Interactions: The observed solid-state structure does not feature strong intramolecular hydrogen bonds, as the key functional groups are oriented to maximize intermolecular bonding.

Computational Prediction of Physiochemical Descriptors for Research Design

Cheminformatics tools provide rapid predictions of key physicochemical properties that are vital for assessing a compound's suitability for various applications, such as pharmaceuticals. These descriptors help guide the synthesis and modification of molecules to achieve desired characteristics.

Table 4: Predicted Physicochemical Descriptors for this compound

Note: These values are estimations generated by cheminformatics software and are used in research and discovery contexts.

DescriptorPredicted ValueSignificance in Research Design
Molecular Weight205.21 g/mol Influences transport, diffusion, and bioavailability.
LogP (Octanol/Water)~1.8 - 2.2A measure of lipophilicity, affecting absorption and distribution.
Topological Polar Surface Area (TPSA)~75.6 ŲCorrelates with membrane permeability and transport characteristics.
H-Bond Donors2(from -COOH and -NH-)
H-Bond Acceptors3(from C=O and -OH)
pKa (acidic)~4.0 - 4.5Predicts the ionization state of the carboxyl group at physiological pH.

Biological Activities and Pharmacological Investigations Excluding Dosage

Anti-inflammatory Properties and Mechanistic Insights

No studies were identified that investigated the anti-inflammatory properties of 4-(Cyclopropylcarbamoyl)benzoic acid.

There is no available data on the inhibitory activity of this compound against COX-2 or its effect on the prostaglandin E2 (PGE2) pathways.

Analgesic Properties and Related Research

No research has been published detailing the analgesic or pain-relieving effects of this compound.

Anticancer Activity Research

There is no scientific literature available describing the anticancer activities of this compound.

No studies have been conducted to evaluate the potential of this compound to induce apoptosis in cancer cell lines.

There is no research available on the ability of this compound to inhibit the proliferation of cancer cells.

Research on Bone Density and Anti-Osteoporosis Potential

No investigations into the effects of this compound on bone density or its potential as an anti-osteoporosis agent have been reported in the scientific literature.

Antimicrobial Activity Studies

Limited direct research has been published on the specific antibacterial spectrum and efficacy of this compound. However, the broader class of benzoic acid derivatives has been the subject of numerous antimicrobial investigations. Studies have shown that benzoic acid and its derivatives can inhibit the growth of various bacteria. The effectiveness of these compounds is often influenced by the nature and position of substituents on the benzene (B151609) ring nih.govnih.gov. For instance, certain benzyl and benzoyl benzoic acid derivatives have demonstrated significant activity against bacteria such as Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL nih.gov. The antibacterial action of benzoic acid derivatives is thought to involve the disruption of bacterial cell homeostasis by acting as a protonophore, which acidifies the bacterial cytoplasm researchgate.net. The lipophilicity conferred by substituents on the benzoic acid ring can also play a crucial role in the ability of these compounds to penetrate bacterial cell membranes nih.gov.

While these findings relate to the broader class of benzoic acid derivatives, specific data on the antibacterial activity of this compound is not currently available in the cited literature.

There is currently a lack of specific studies detailing the antifungal spectrum and efficacy of this compound. However, the parent compound, benzoic acid, and its derivatives are known to possess antifungal properties and have been utilized as preservatives in various applications to inhibit the growth of molds and yeasts. Research into various benzoic acid derivatives has shown that their antifungal activity can be potent against a range of fungal species, including pathogenic fungi like Candida albicans and various phytopathogenic fungi nih.govnih.govmdpi.commdpi.com. The mechanism of antifungal action for benzoic acid derivatives is generally attributed to the disruption of the fungal cell membrane and the inhibition of essential enzymes nih.gov. The specific structural features of these derivatives, such as the nature of substitutions on the aromatic ring, significantly influence their antifungal potency and spectrum nih.gov.

Further research is required to determine if this compound exhibits similar or enhanced antifungal properties compared to other members of the benzoic acid family.

Antiviral Activity Research

Specific antiviral activity research on this compound has not been extensively reported in the available scientific literature. However, studies on other benzoic acid derivatives have indicated potential antiviral applications. For instance, the benzoic acid derivative NC-5 has been shown to possess antiviral activity against influenza A viruses, including oseltamivir-resistant strains mdpi.comnih.gov. The mechanism of action for NC-5 was linked to the inhibition of viral neuraminidase, which is crucial for the release of new virus particles from infected cells mdpi.comnih.gov. Another study identified a novel C-3-substituted oleanolic acid benzyl amide derivative with a benzoic acid moiety that exhibited therapeutic potential against influenza A by targeting the interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase nih.gov. These examples highlight the potential for benzoic acid derivatives to serve as scaffolds for the development of new antiviral agents.

It is important to note that the antiviral activities of these compounds are specific to their unique chemical structures, and it cannot be assumed that this compound would exhibit similar properties without direct experimental evidence.

Kinase Inhibition Studies (e.g., p38 MAP Kinase, CSNK2A, PIM3)

The chemical scaffold of this compound is of significant interest in the field of kinase inhibition, particularly in the context of p38 MAP kinase.

p38 MAP Kinase: Research has led to the discovery of BMS-582949, a potent and selective p38α MAP kinase inhibitor that has entered clinical trials for the treatment of inflammatory diseases. BMS-582949 is chemically described as 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f] nih.govnih.govnih.govtriazine-6-carboxamide medchemexpress.compsu.edu. A key structural feature of this inhibitor is the N-cyclopropylbenzamide moiety, which is closely related to this compound. The cyclopropyl (B3062369) group in this context was found to enhance hydrogen-bonding characteristics of the adjacent amide NH, contributing to the compound's high affinity and selectivity for p38α MAP kinase medchemexpress.com. Furthermore, a clinical prodrug of BMS-582949, named BMS-751324, also incorporates the 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino) core structure nih.gov. The inhibition of p38 MAP kinase is a therapeutic strategy for a variety of inflammatory conditions due to the kinase's central role in regulating the production of pro-inflammatory cytokines nih.govbenthamscience.comcolumbia.edu.

Table 1: p38 MAP Kinase Inhibitors with Cyclopropylcarbamoyl Moiety
CompoundDescriptionSignificance
BMS-582949A highly selective p38α MAP kinase inhibitor.Entered Phase II clinical trials for rheumatoid arthritis. The N-cyclopropylbenzamide group is a key structural feature for its activity. medchemexpress.compsu.edu
BMS-751324A clinical prodrug of BMS-582949.Designed to improve the pharmacokinetic properties of the parent drug, BMS-582949. nih.gov

CSNK2A and PIM3: While direct studies on this compound as an inhibitor of Casein Kinase 2 (CSNK2A) or Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are not prominent, research on related structures provides some context. For instance, a series of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids have been identified as potent CSNK2A inhibitors with antiviral activity and selectivity over PIM3 nih.gov. This indicates that the 4-carboxyphenyl (benzoic acid) moiety can be a key pharmacophore for CSNK2A inhibition. Similarly, various small-molecule inhibitors of PIM kinases have been developed, some of which feature aromatic carboxylic acid functionalities, though not specifically the this compound structure nih.govnih.govmedchemexpress.comresearchgate.netmdpi.com.

Proteasome Inhibition Research (e.g., Trypanosoma cruzi Proteasome)

There is no specific research available that investigates this compound as an inhibitor of the Trypanosoma cruzi proteasome. The proteasome of this protozoan parasite, which is the causative agent of Chagas disease, is considered a viable drug target nih.govdundee.ac.uk. Inhibition of the T. cruzi proteasome has been shown to block the parasite's growth and differentiation, making it an area of active research for the development of new anti-Chagasic drugs nih.gov. Current research focuses on identifying specific and potent inhibitors of the parasite's proteasome, which has distinct structural and functional features compared to the human proteasome nih.govdundee.ac.uk. While a variety of chemical scaffolds are being explored as potential inhibitors, there is no indication in the reviewed literature that this compound has been specifically evaluated for this activity.

Receptor Binding and Modulation Studies (e.g., Prostaglandin D2 Receptor 2)

Specific studies on the binding and modulation of the Prostaglandin D2 Receptor 2 (DP2, also known as CRTH2) by this compound have not been found in the current body of scientific literature. The DP2 receptor is a G protein-coupled receptor that mediates the pro-inflammatory effects of prostaglandin D2 (PGD2) and is implicated in allergic inflammation nih.govnih.gov. Antagonists of the DP2 receptor are being investigated as potential treatments for allergic diseases such as asthma nih.gov. The binding of ligands to the DP2 receptor involves specific interactions with amino acid residues within the transmembrane helices of the receptor nih.gov. While a wide range of chemical structures have been explored as DP2 receptor antagonists, there is no available data to suggest that this compound has been investigated for its affinity or modulatory effects on this receptor.

Antioxidant Potential and Related Research

Currently, there is a lack of specific research published in peer-reviewed scientific literature focusing on the antioxidant potential of this compound. General studies on benzoic acid and its derivatives have indicated that the presence and position of hydroxyl groups on the aromatic ring are critical determinants of antioxidant activity. For instance, dihydroxybenzoic acids have demonstrated notable antioxidant and radical-scavenging properties, with the degree of activity being influenced by the hydroxylation pattern. Phenolic compounds, a broad class that includes certain benzoic acid derivatives, are known to exert their antioxidant effects by neutralizing reactive oxygen species (ROS) and reducing transition metals, thereby mitigating oxidative stress. However, without specific experimental data on this compound, its capacity to function as an antioxidant remains undetermined.

Research into Anti-Sickling Properties

There is no direct scientific evidence or published research to suggest that this compound possesses anti-sickling properties. The investigation into natural and synthetic compounds for the management of sickle cell disease (SCD) is an active area of research. Several benzoic acid derivatives have been identified as having potential anti-sickling effects. For example, p-hydroxybenzoic acid is sometimes utilized as a positive control in in-vitro anti-sickling assays. The therapeutic potential of certain plant extracts containing benzoic acid derivatives has also been explored, with some studies indicating an ability to inhibit the polymerization of hemoglobin S (HbS) and revert sickled erythrocytes to their normal morphology. These findings, however, are related to other benzoic acid derivatives and cannot be extrapolated to this compound without specific investigation. The anti-sickling potential of this particular compound is yet to be evaluated.

Structure Activity Relationship Sar Studies

Systematic Exploration of Structural Modifications and Their Biological Impact

Systematic modification of the 4-(cyclopropylcarbamoyl)benzoic acid scaffold allows researchers to probe the specific interactions between the compound and its target. Key areas for modification include the aromatic ring, the amide bond, and the cyclopropyl (B3062369) moiety.

Benzoic Acid Ring: The position and nature of substituents on the phenyl ring can dramatically alter activity. For instance, in related benzamide (B126) series, the introduction of small, lipophilic, or electron-withdrawing groups can influence binding affinity and cell permeability. Studies on substituted salicylanilides have shown that increasing lipophilicity and the bulk of substituents can enhance antibacterial and antifungal activities. mdpi.com

Amide Linker: The amide bond is a critical pharmacophoric element, often involved in hydrogen bonding with the target protein. Modifications here, such as N-methylation or replacement with bioisosteres, can affect conformational rigidity and metabolic stability.

Cyclopropyl Group: This small, rigid carbocycle restricts the conformation of the substituent and can engage in favorable hydrophobic interactions within a binding pocket. Exploration of analogs where the cyclopropyl group is replaced by other small alkyl or cycloalkyl groups helps to determine the optimal size, shape, and lipophilicity for activity.

Table 1: Impact of Structural Modifications on Biological Activity

Molecular Scaffold Modification Site Type of Modification Potential Biological Impact
Benzoic Acid Phenyl Ring Addition of electron-withdrawing groups (e.g., -F, -Cl) May enhance binding affinity through specific electronic interactions.
Phenyl Ring Addition of electron-donating groups (e.g., -OCH₃, -CH₃) Can alter electronic distribution and metabolic stability.
Carboxylic Acid Conversion to ester or bioisostere Affects solubility, cell permeability, and prodrug potential.
Amide Linker Amide N-H N-Alkylation Removes hydrogen bond donor capability, may increase metabolic stability.
Amide C=O Replacement with thioamide or other bioisosteres Alters hydrogen bonding capacity and electronic character.
Cyclopropyl Group N-substituent Replacement with other cycloalkyl groups (e.g., cyclobutyl) Probes the size and shape constraints of the binding pocket.
N-substituent Replacement with branched alkyl groups (e.g., isopropyl) Modifies lipophilicity and steric profile.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel analogs, thereby prioritizing synthetic efforts.

For classes of compounds related to this compound, such as benzoylaminobenzoic acid derivatives, QSAR models have demonstrated that several physicochemical parameters are key determinants of inhibitory activity. nih.gov These often include:

Hydrophobicity (log P): An optimal level of lipophilicity is often required for membrane transport and target engagement. QSAR studies have shown that inhibitory activity can increase with a rise in hydrophobicity. nih.gov

Electronic Properties: Parameters describing the electronic nature of substituents (e.g., Hammett constants, LUMO energy) are frequently important. mdpi.comchitkara.edu.in The distribution of charge across the molecule influences its ability to form electrostatic or hydrogen-bonding interactions with a receptor.

Steric and Shape Descriptors: Molar refractivity, Kier's shape indices, and Balaban topological index have been shown to correlate with the activity of benzoic acid derivatives. nih.gov These descriptors model the size and shape of the molecule, which are critical for a complementary fit into a binding site.

A study on benzoylaminobenzoic acid derivatives revealed that inhibitory activity was positively correlated with hydrophobicity, molar refractivity, and aromaticity. nih.gov Conversely, the presence of heteroatoms like N, O, or S at certain positions was found to decrease activity. nih.gov

Table 2: Key QSAR Descriptors and Their Influence on Activity

Descriptor Type QSAR Parameter General Influence on Biological Activity
Lipophilic log P (Partition Coefficient) Increased hydrophobicity often correlates with higher activity, up to an optimal point. nih.gov
Electronic LUMO (Lowest Unoccupied Molecular Orbital Energy) Governs the ability of the molecule to accept electrons in interactions. chitkara.edu.in
Electronic Total Energy (Te) Reflects the overall stability of the molecule's electronic configuration. chitkara.edu.in
Steric/Topological Molar Refractivity (MR) Positive correlation suggests that bulkier, more polarizable groups can enhance activity. nih.gov
Steric/Topological Shape Indices (e.g., Kier's alpha) Defines the spatial arrangement and is crucial for receptor fit.

Influence of Substituent Effects on Biological Activity

The electronic and steric properties of substituents on the aromatic ring can profoundly modulate the biological activity of benzamide derivatives. These effects are typically categorized as inductive effects, resonance effects, and steric hindrance.

Electronic Effects: Electron-withdrawing groups (EWGs) like halogens (F, Cl) or nitro groups (-NO₂) decrease the electron density of the aromatic ring and can influence the pKa of the carboxylic acid and the hydrogen-bonding capability of the amide. In some N-substituted benzamides, the presence of a chlorine atom or a nitro group on the benzene (B151609) ring was found to decrease anti-proliferative activity. nih.gov In other cases, a 2-fluoro substituent led to superior fungicidal activity compared to other substitutions. nih.gov

Steric Effects: The size and bulk of a substituent can dictate how a molecule fits into its target binding site. Bulky groups can cause steric hindrance, preventing optimal binding. However, in some instances, a bulkier substituent can enhance activity by promoting favorable van der Waals interactions or by inducing a more bioactive conformation. Studies have found that less sterically hindered substitutions may reduce obstacles to receptor binding and increase activity. nih.gov In contrast, other research on related compounds suggests that a bulkier substituent can be a factor in increasing certain activities. mdpi.com

Lipophilic Effects: The hydrophobicity of a substituent, often quantified by the partition coefficient (π), plays a major role in a compound's pharmacokinetic profile. Increasing lipophilicity can improve membrane permeability and target engagement within hydrophobic pockets, but excessive lipophilicity can lead to poor solubility and non-specific binding.

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties while retaining its desired biological activity. researchgate.net This involves substituting a functional group with another that has similar physical or chemical properties. drughunter.com For this compound, several key bioisosteric replacements can be considered to improve potency, selectivity, or pharmacokinetic profiles. acs.org

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a key interaction point but can lead to poor membrane permeability and rapid metabolism. nih.gov Common bioisosteres include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govresearchgate.net Tetrazoles, for example, have a similar pKa to carboxylic acids and can act as effective mimics, sometimes leading to increased potency and improved oral bioavailability. drughunter.com

Amide Bond Bioisosteres: The amide bond is susceptible to enzymatic hydrolysis. drughunter.com Replacing it can enhance metabolic stability. nih.gov Common replacements include 1,2,4-oxadiazoles, 1,2,3-triazoles, fluoroalkenes, and trifluoroethylamines. nih.gov These groups can mimic the hydrogen bonding and conformational properties of the amide bond while being more resistant to cleavage. nih.govu-tokyo.ac.jp

Phenyl Ring Bioisosteres: The central phenyl ring can be replaced with various heterocycles (e.g., pyridine, thiophene) to alter electronic properties, improve solubility, or explore new intellectual property space.

Table 3: Common Bioisosteric Replacements for the this compound Scaffold

Original Functional Group Bioisosteric Replacement Rationale for Replacement
Carboxylic Acid (-COOH) Tetrazole Similar acidity (pKa) and geometry; can improve metabolic stability and potency. drughunter.com
Acyl Sulfonamide Mimics hydrogen bonding pattern; can improve permeability. nih.gov
Hydroxamic Acid Can act as a metal-chelating group; alters electronic profile. researchgate.net
Amide (-CONH-) 1,2,4-Oxadiazole Metabolically stable; mimics planarity and dipole moment of the amide bond. nih.gov
1,2,3-Triazole Readily synthesized; acts as a rigid linker and mimics H-bonding. researchgate.net
Trifluoroethylamine Increases metabolic stability and maintains H-bond donor capability with reduced basicity. u-tokyo.ac.jp
Phenyl Ring Pyridine Ring Introduces a hydrogen bond acceptor; modulates solubility and electronics.
Thiophene Ring Alters ring size and electronic character while maintaining aromaticity.

Stereochemical Considerations in SAR

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in drug action because biological targets like enzymes and receptors are chiral. nih.gov While this compound itself is an achiral molecule, structural modifications can introduce chiral centers, making stereochemical considerations essential.

The introduction of a substituent onto the cyclopropyl ring or the benzoic acid scaffold could create one or more stereocenters. For example, if a methyl group were added to the cyclopropyl ring, it would result in enantiomers and/or diastereomers. It is well-established that different enantiomers of a chiral drug can have vastly different biological activities, metabolic fates, and toxicities. nih.gov

In a study on related 4-substituted benzoic acid derivatives, it was found that the individual enantiomers of a racemic compound possessed greater in vivo activity than the racemic mixture itself. nih.gov This highlights the importance of stereochemistry, as one enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or contribute to off-target effects. Therefore, should any analog of this compound be designed with chiral elements, the synthesis and biological evaluation of individual stereoisomers would be a critical step in the SAR exploration.

Preclinical Research and Toxicological Assessments Excluding Dosage

In Vitro Toxicity Profiling

Cytotoxicity in Cellular Models

There is currently no available data from cytotoxicity studies conducted on various cell lines to determine the potential of 4-(Cyclopropylcarbamoyl)benzoic acid to cause cell death or inhibit cell proliferation.

Genotoxicity Assays (e.g., Chromosomal Aberrations, Sister Chromatid Exchanges, Micronucleus Test)

No information has been found regarding the genotoxic potential of this compound. Standard genotoxicity assays, which assess the ability of a substance to damage genetic material, have not been reported for this compound.

In Vivo Safety Assessments in Research Models

Organ-Specific Toxicity Research (e.g., Liver and Kidney Toxicity)

There are no available reports from in vivo studies in research models that have investigated the potential for this compound to induce toxicity in specific organs such as the liver or kidneys.

Studies on Reproductive Toxicity

Information regarding the potential effects of this compound on reproductive health is not available in the current body of scientific literature.

Research into Immunotoxicity

There are no published studies that have assessed the potential for this compound to adversely affect the immune system.

Neurotoxicity Assessments (e.g., Learning and Memory)

Following a comprehensive review of publicly available scientific literature, no studies were identified that specifically investigated the neurotoxic effects of this compound, including its potential impact on learning and memory. The absence of data in this area means that the neurotoxicity profile of this compound has not been characterized.

Pharmacokinetic Investigations in Preclinical Models

There is a lack of published research detailing the pharmacokinetic properties of this compound in preclinical models. Consequently, information regarding its absorption, distribution, metabolism, and elimination is not available in the public domain.

Absorption and Distribution Studies

No empirical data from preclinical studies on the absorption and distribution of this compound could be located. Therefore, key parameters such as its bioavailability, the rate and extent of its absorption, and its distribution patterns into various tissues remain undetermined.

Metabolic Fate and Elimination Pathways

Specific studies on the metabolic fate and elimination pathways of this compound have not been published. As a result, the primary metabolic routes, the enzymes involved in its biotransformation, and the mechanisms of its excretion from the body have not been elucidated.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

No evidence was found of the development or application of Physiologically-Based Pharmacokinetic (PBPK) models for this compound. PBPK modeling is a method used to predict the absorption, distribution, metabolism, and excretion of a substance in the body. The development of such a model requires extensive in vitro and in vivo data, which are currently not available for this specific compound. The creation of a PBPK model involves integrating physicochemical properties of the compound with physiological and anatomical data of the species being studied.

Derivatives of 4 Cyclopropylcarbamoyl Benzoic Acid and Their Specialized Applications

Synthesis and Biological Evaluation of Novel Analogues Incorporating the Cyclopropylcarbamoyl Moiety

The core structure of 4-(cyclopropylcarbamoyl)benzoic acid has been a point of interest for its potential biological activities, including as a potential histone deacetylase inhibitor. researchgate.net The synthesis of this parent compound can be achieved through a process where cyclopropanecarboxylic acid is reacted with N,N'-carbonyldiimidazole, and the resulting intermediate is then treated with 4-aminobenzoic acid. researchgate.net

Building upon this fundamental scaffold, researchers have synthesized and evaluated novel analogues to explore their therapeutic potential. A notable example involves the synthesis of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives, which are structurally related, as potential non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. nih.govresearchgate.net These enzymes are implicated in conditions such as benign prostatic hyperplasia and androgenetic alopecia. In these studies, modifications were made to the core structure to investigate their impact on inhibitory activity. The compounds were tested in vitro for their ability to inhibit rat and human 5 alpha-reductase isozymes. nih.govresearchgate.net The findings revealed that specific structural changes significantly influence the inhibitory potency, as demonstrated by the varying IC50 values for the human type 2 isozyme. nih.gov

CompoundStructureInhibitory Activity (IC50) for Human 5α-Reductase Type 24c4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid0.82 µMTable 1: Biological activity of a benzoic acid derivative structurally related to this compound, showing its inhibitory concentration against a key enzyme. nih.gov

These studies underscore the importance of the cyclopropylcarbamoyl benzoic acid framework as a template for generating new molecules with significant biological activity. The systematic synthesis and evaluation of such analogues are crucial steps in the discovery of novel therapeutic agents. nih.govnih.govmdpi.com

Role as Key Building Blocks in Complex Organic Synthesis

The distinct chemical functionalities of this compound make it a valuable building block in the synthesis of more complex molecules. researchgate.netminakem.com The presence of a carboxylic acid group, an aromatic ring, and a stable amide linkage allows for a variety of chemical transformations.

The benzoic acid scaffold is a well-established component in medicinal chemistry, serving as a foundational element in the synthesis of numerous bioactive molecules. preprints.orgresearchgate.net Derivatives of this compound have been specifically utilized as ligands in the synthesis of various inhibitor compounds, such as reversible inhibitors for Cathepsin-S. researchgate.net This demonstrates its direct application as an intermediate in the construction of targeted drug molecules. The ability to modify either the carboxylic acid or the aromatic ring allows chemists to systematically alter the physicochemical properties of the final compound to optimize its pharmacological profile.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are common motifs in pharmaceuticals. mdpi.comnih.gov this compound can serve as a versatile precursor for this reaction. The aromatic ring of the benzoic acid moiety can be halogenated (e.g., brominated or iodinated), converting it into a suitable electrophile for coupling with various aryl or heteroaryl boronic acids. researchgate.net

Conversely, the molecule could be functionalized to introduce a boronic acid or trifluoroborate group, making it the nucleophilic partner in the reaction. nih.gov The stability and accessibility of cyclopropylboron species make the Suzuki-Miyaura reaction an attractive method for incorporating the cyclopropyl (B3062369) group into diverse aromatic systems. nih.gov This adaptability allows this compound to be a key component in synthetic routes that require the precise construction of complex molecular architectures.

Prodrug Design Strategies and Their Chemical Stability in Biological Contexts

Prodrug strategies are often employed to overcome challenges such as poor solubility, limited permeability, or chemical instability of a parent drug molecule. nih.govresearchgate.net The carboxylic acid group of this compound is an ideal handle for the attachment of various promoieties to create ester-based prodrugs. acs.orgblumberginstitute.org

The design of these prodrugs focuses on creating a transient derivative that can effectively deliver the active parent compound to its target, after which it is cleaved, typically by enzymatic hydrolysis. rutgers.edu Benzoic acid derivatives have been successfully used as nonself-immolating linkers in complex prodrug systems, which require enzymatic activation by esterases to release the parent molecule. acs.org

The chemical stability of such prodrugs is a critical factor and is highly dependent on the local biological environment, particularly pH. nih.gov Ester-based prodrugs of carboxylic acids generally exhibit greater stability in the acidic environment of the stomach (pH 1.2-4) and are more susceptible to hydrolysis at the higher pH of the intestines (pH 6-7.4) and in plasma. nih.gov The rate of hydrolysis, and thus the release of the active drug, can be modulated by the nature of the promoiety attached to the carboxylic acid. rutgers.edu

pH EnvironmentTypical Stability of Ester ProdrugsPrimary Cleavage MechanismAcidic (e.g., Stomach, pH 1.2-4)Generally StableMinimal chemical hydrolysisNeutral/Basic (e.g., Intestine, Plasma, pH 6-7.4)Less Stable / Prone to HydrolysisChemical hydrolysis and/or Enzymatic (esterase) cleavageTable 2: General chemical stability profile of benzoic acid ester prodrugs in different biological pH contexts. nih.gov

Applications in Materials Science

While primarily explored for its biological potential, the defined structure of this compound also lends itself to applications in materials science, particularly in the field of crystal engineering and supramolecular chemistry.

The crystal structure of a closely related compound, 4-(cyclopropanecarboxamido)benzoic acid, reveals how molecular self-assembly can lead to ordered, functional materials. researchgate.net In the solid state, molecules are linked through classic cyclic carboxylic acid O—H···O hydrogen-bonding interactions, forming centrosymmetric dimers. researchgate.net These dimers are then extended through amide N—H···O hydrogen bonds, creating one-dimensional ribbon structures. researchgate.net

This predictable, hydrogen-bond-directed self-assembly is a fundamental principle in the design of functional organic materials. By modifying the substituents on the aromatic ring, it is possible to tune these intermolecular interactions to create new materials with specific structural motifs and, potentially, novel electronic or optical properties.

Research into Optoelectronic Devices and Fluorescence Properties

The application of organic molecules in optoelectronic devices, such as organic light-emitting diodes (OLEDs), is an active area of research. The performance of these devices relies heavily on the photophysical properties of their constituent materials. While derivatives of this compound have not been extensively documented in this specific application, the broader class of benzoic acid derivatives has been investigated for its luminescent properties.

Research has shown that simple benzoic acid derivatives can exhibit useful fluorescence. For instance, 2-hydroxybenzoic acid (salicylic acid) and 2-aminobenzoic acid (anthranilic acid) have been identified as potential luminescent sublimation dyes. umich.edu These compounds fluoresce when excited with ultraviolet light at a wavelength of 254 nm, a property that has been harnessed in forensic science for the development of latent fingerprints. umich.edu

The fluorescence of organic compounds is highly dependent on their chemical structure, including the nature and position of substituent groups on the aromatic ring. mdpi.com Factors such as extended conjugation and the presence of electron-donating or electron-accepting groups can significantly alter the energy levels of molecular orbitals, thereby influencing the absorption and emission wavelengths of the molecule. dntb.gov.ua Aromatic amide and imide derivatives, in particular, are recognized as important building blocks for materials used in electroluminescent devices. nih.gov Although many such materials have been developed for long-wavelength (red-shifted) emissions, the design of stable, efficient blue-emitting fluorophores remains a key challenge. nih.gov

While specific studies detailing the fluorescence quantum yields or optoelectronic performance of this compound derivatives are not prominent in the available literature, the known properties of related benzoic acid amides suggest potential for future research in this area. Tailoring the molecular structure by introducing various functional groups could tune their photophysical properties for potential use as emitters in OLEDs or as fluorescent sensors.

Use as Chemical Probes in Mechanistic Biology

A chemical probe is a selective small-molecule modulator of a protein's function that enables the study of that protein's role in biological processes. These tools are invaluable in mechanistic biology and drug discovery for validating biological targets and exploring cellular pathways. Several complex derivatives of this compound have been developed as highly potent and selective chemical probes.

One of the most significant examples is the compound BMS-582949 . This molecule incorporates the this compound moiety as part of a larger heterocyclic system. It is a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase, an enzyme implicated in inflammatory diseases. By selectively blocking the activity of p38α kinase, BMS-582949 allows researchers to investigate the specific downstream consequences of this inhibition in cells and animal models, thereby elucidating the kinase's role in inflammation. A water-soluble prodrug, BMS-751324, was later developed to improve the compound's oral bioavailability for clinical studies.

Another area where related structures have been employed is in the inhibition of steroid 5 alpha-reductase, an enzyme involved in hormone metabolism. Studies have been conducted on 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids, which share a similar benzoylbenzoic acid backbone, for their ability to inhibit this enzyme. researchgate.net For example, 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid was identified as a notable inhibitor of the human type 2 isozyme. researchgate.net These compounds serve as probes to understand the structure-activity relationships required for inhibiting this key enzymatic target.

The utility of these molecules as chemical probes stems from their ability to bind to specific protein targets with high affinity and selectivity, making them powerful tools for dissecting complex biological systems.

Compound Name/ClassBiological TargetApplication/Significance
BMS-582949 p38α MAP kinaseSelective inhibitor used to probe the role of p38α in inflammatory pathways.
4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid Steroid 5 alpha-reductase isozyme 2Non-steroidal inhibitor used to study hormone metabolism and enzyme inhibition. researchgate.net

Agricultural Applications (e.g., as Safeners in Herbicidal Formulations)

In agriculture, herbicides are crucial for weed control but can sometimes cause unintended damage to the crops they are meant to protect. Herbicide safeners are chemical agents applied in combination with a herbicide to selectively protect the crop from phytotoxic injury without compromising the herbicide's efficacy against weeds. A key derivative of this compound, known as Cyprosulfamide , is a commercially important herbicide safener. mdpi.com

Cyprosulfamide is used to protect corn (maize) from damage by isoxazole (B147169) and triketone herbicides, such as isoxaflutole (B1672639) and tembotrione. mdpi.com Its chemical structure, N-((4-(Cyclopropylcarbamoyl)phenyl)sulfonyl)-2-methoxybenzamide, is derived from the reaction of a sulfonyl chloride precursor with 4-amino-N-cyclopropylbenzamide, which itself originates from this compound.

The mode of action for many safeners involves enhancing the crop's natural defense mechanisms. They often work by stimulating the activity of enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, which are involved in detoxifying the herbicide within the crop plant. This accelerated metabolism prevents the herbicide from reaching levels that would be toxic to the crop, while the target weeds, which cannot metabolize the herbicide as effectively, are eliminated.

The development of Cyprosulfamide highlights a significant industrial application of the this compound scaffold, demonstrating its utility in creating value-added agrochemicals that improve crop safety and support efficient weed management strategies.

Derivative NameChemical NameApplication
Cyprosulfamide N-((4-(Cyclopropylcarbamoyl)phenyl)sulfonyl)-2-methoxybenzamideHerbicide safener used to protect maize from injury by certain herbicides. mdpi.com

Research Methodologies and Techniques Employed

Cell-Based Assay Development and Implementation

While various benzoic acid derivatives are frequently evaluated in drug discovery pipelines using cell-based assays, a review of the scientific literature indicates that specific studies detailing the development and implementation of such assays for 4-(Cyclopropylcarbamoyl)benzoic acid have not been published. Consequently, there is no available data on its effects in specific cell lines or its impact on cellular pathways as determined through dedicated cell-based screening.

Enzyme Assays for Target Inhibition Studies

This compound has been noted as a structural component or ligand utilized in the synthesis of compounds designed as reversible inhibitors of Cathepsin-S. mdpi.com Cathepsin S is a lysosomal cysteine protease involved in antigen presentation, making it a target for autoimmune and inflammatory diseases. researchgate.net However, specific enzyme assay data, such as IC50 or Ki values, for this compound itself against Cathepsin S or other enzymatic targets are not reported in the available scientific literature.

Crystallographic Approaches for Ligand-Target Complex Analysis

The molecular structure and solid-state conformation of this compound have been definitively characterized using single-crystal X-ray diffraction. mdpi.comnih.govresearchgate.net This crystallographic analysis provides fundamental insights into the compound's three-dimensional geometry and intermolecular interactions.

The study revealed that in the crystalline state, the dihedral angle between the benzene (B151609) ring and the cyclopropane (B1198618) ring is 63.2 (1)°. nih.govresearchgate.net This non-planar conformation is a key structural feature. In the crystal lattice, molecules of this compound form centrosymmetric dimers through classic cyclic carboxylic acid O—H···O hydrogen-bonding interactions. nih.govresearchgate.net These dimers are further organized into one-dimensional ribbon structures along the b-axis, a process mediated by amide N—H···O hydrogen bonds. nih.govresearchgate.net The structure is also stabilized by weak C—H···O interactions involving both the amide and carboxyl oxygen atoms. nih.govresearchgate.net

Detailed crystal data and structure refinement parameters from the X-ray diffraction study are presented below. nih.gov

ParameterValue
Chemical FormulaC₁₁H₁₁NO₃
Formula Weight (Mr)205.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.2429 (14)
b (Å)4.7704 (5)
c (Å)16.7983 (18)
β (°)111.227 (2)
Volume (ų)989.21 (18)
Z4
Radiation TypeMo Kα
Temperature (K)293
R-factor0.041
wR-factor0.119

Molecular Docking and Binding Energy Calculations

There are no specific molecular docking or binding energy calculation studies for this compound reported in the reviewed scientific literature. Such computational methods are often used to predict the binding affinity and orientation of a ligand within the active site of a protein target, but this has not been documented for this particular compound.

Phenotypic Screening Methodologies

Phenotypic screening involves testing compounds in cell-based or organism-based models to identify agents that induce a desired change in phenotype without a preconceived target. A review of published research reveals no studies where this compound has been utilized in phenotypic screening campaigns.

In Vitro and In Vivo Model Systems for Efficacy Evaluation

The evaluation of a compound's efficacy requires testing in relevant biological systems. At present, there are no reports in the scientific literature describing the assessment of this compound in specific in vitro disease models (such as organoids or complex co-cultures) or in in vivo animal models to determine its therapeutic efficacy.

Future Directions and Research Perspectives

Addressing Limitations in Current Research

The foremost limitation in the study of 4-(Cyclopropylcarbamoyl)benzoic acid is the profound scarcity of published biological data. The existing scientific literature is largely confined to its chemical synthesis and solid-state characterization, which has determined its molecular structure and hydrogen-bonding interactions in a crystalline form. nih.gov There is no substantive body of research detailing its interactions with biological systems, its mechanism of action, or its pharmacokinetic profile.

Future research must, therefore, begin at the most fundamental level. The initial and most critical step is to conduct broad-spectrum in vitro screening assays. This would involve testing the compound against a diverse array of biological targets, including various enzymes, receptors, and cell lines, to identify any potential "hits" or biological activities. Without this foundational data, any further research remains speculative.

Table 1: Proposed Initial Research Strategy

Research Phase Objective Methodologies
Phase 1: Foundational Screening Identify any biological activity. High-throughput screening against diverse enzyme and receptor panels; Cellular assays (e.g., cytotoxicity, anti-inflammatory, antimicrobial).
Phase 2: Hit Validation Confirm and validate initial findings. Dose-response studies; Secondary assays to confirm mechanism of action.

| Phase 3: Computational Analysis | Predict potential targets and guide analog synthesis. | Molecular docking using the known crystal structure against known protein targets. |

Exploration of New Therapeutic Indications and Biological Targets

Given the absence of known indications, the exploration for therapeutic uses of this compound must be broad. The benzoic acid scaffold is present in numerous compounds with a wide range of biological activities. researchgate.neteaht.org Derivatives have been investigated for applications in oncology, infectious diseases, and metabolic disorders. nih.govnih.gov This suggests several plausible starting points for investigation.

Potential therapeutic areas for screening include:

Oncology: Many small molecules containing benzoic acid moieties have been explored as anticancer agents. nih.govpreprints.org Initial studies should involve screening against a panel of cancer cell lines to detect any cytotoxic or cytostatic effects.

Anti-inflammatory Activity: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) warrants investigation into its potential to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.

Antimicrobial Effects: Benzoic acid itself is a well-known antimicrobial agent, and its derivatives could possess novel antibacterial or antifungal properties. chemicalbook.com

Metabolic Diseases: Specific benzoic acid derivatives have shown potential in managing hyperlipidemia, suggesting that this compound could be screened for activity against targets involved in metabolic pathways. nih.gov

Computational modeling and molecular docking can serve as a powerful preliminary step. Using the known crystal structure of the molecule, researchers can perform in silico screening against libraries of known protein targets to generate hypotheses about potential binding interactions and guide the prioritization of laboratory-based assays. nih.gov

Advanced Synthetic Strategies for Enhanced Analog Diversity

Should initial screenings identify a promising biological activity, the next logical step is to generate a library of structural analogs to conduct Structure-Activity Relationship (SAR) studies. The goal of SAR studies is to optimize the potency, selectivity, and pharmacokinetic properties of the initial hit compound. The synthesis of this compound involves a straightforward amide coupling between 4-carboxybenzoic acid and cyclopropylamine (B47189), a process amenable to modification. jeeadv.ac.in

Advanced synthetic strategies to create a diverse library of analogs could include:

Modification of the Cyclopropyl (B3062369) Group: Replacing the cyclopropyl moiety with other small alkyl or cycloalkyl groups to probe the size and nature of the binding pocket.

Substitution on the Benzene (B151609) Ring: Employing modern synthetic techniques such as late-stage C-H functionalization to introduce various substituents (e.g., halogens, methoxy (B1213986) groups) at different positions on the benzene ring, which can significantly alter the compound's electronic and steric properties. nih.gov

Amide Bond Isosteres: Replacing the amide linkage with other functional groups (e.g., sulfonamides, reverse amides) to explore different hydrogen bonding patterns and improve metabolic stability.

Comprehensive Pharmacodynamic Studies

Once a lead compound with confirmed biological activity is identified, comprehensive pharmacodynamic (PD) studies are essential to understand how the molecule affects the body. These studies would be designed to characterize the dose-response relationship and the time course of the drug's effect.

Key components of a future PD research plan would involve:

Target Engagement Assays: Developing assays to confirm that the compound binds to its intended biological target in a cellular or in vivo environment and to quantify the extent of this binding at various concentrations.

Mechanism of Action (MoA) Elucidation: Moving beyond initial target identification to understand the downstream cellular consequences of target modulation. This includes investigating effects on signaling pathways and cellular functions.

In Vivo Models: If in vitro potency is established, progressing to relevant animal models of disease to demonstrate efficacy and establish a correlation between drug exposure levels and the therapeutic effect.

Integration of Multi-Omics Data in Research

To gain a holistic understanding of the biological effects of this compound, especially if it exhibits a novel mechanism of action, the integration of multi-omics data would be invaluable. This approach moves beyond a single-target perspective to provide a systems-level view of the compound's impact.

Future research could leverage the following omics technologies:

Transcriptomics (RNA-seq): To analyze how the compound alters gene expression patterns in cells, providing clues about the pathways being modulated.

Proteomics: To identify changes in protein expression and post-translational modifications, which can help pinpoint the specific proteins and pathways affected by the compound.

Metabolomics: To study how the compound alters the metabolic profile of a cell or organism, which can reveal off-target effects or downstream consequences of the primary mechanism of action.

Integrating these datasets can help build a comprehensive picture of the drug's MoA, identify potential biomarkers for its activity, and predict potential toxicities before moving into more advanced stages of development.

Translational Research Opportunities and Challenges

Translational research bridges the gap between preclinical laboratory discoveries and clinical applications in humans. nih.gov Should this compound or one of its optimized analogs demonstrate significant promise in preclinical models, the path to clinical development would present both opportunities and challenges common to many small molecule drugs. nih.govmolecularcloud.org

Opportunities:

Novel Mechanism of Action: If the compound is found to work through a new biological mechanism, it could offer a therapeutic solution for diseases with limited treatment options.

Favorable Physicochemical Properties: As a small molecule, it has the potential for good oral bioavailability and tissue penetration, which are advantageous for patient administration. mdpi.com

Challenges:

Target Selectivity: A primary challenge is ensuring the compound is highly selective for its intended target to minimize off-target effects. nih.gov

Bioavailability and Metabolism: The compound must be able to reach its target in the body at sufficient concentrations and have a suitable metabolic profile to ensure an appropriate duration of action.

Development of Resistance: For indications like cancer or infectious diseases, the potential for target organisms or cells to develop resistance is a significant hurdle that must be investigated. molecularcloud.org

Successfully navigating these challenges would require a rigorous, multidisciplinary research effort, progressing from initial discovery through lead optimization and formal preclinical development.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 4-(Cyclopropylcarbamoyl)benzoic acid?

Answer:
The synthesis typically involves coupling reactions between a benzoic acid derivative and a cyclopropylamine group. A common approach includes:

  • Step 1: Activation of the carboxylic acid moiety using coupling reagents like EDCI/HOBt or DCC.
  • Step 2: Reaction with cyclopropylamine under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents (e.g., DMF or DCM).
  • Step 3: Purification via recrystallization or column chromatography, monitored by TLC or HPLC .
    For structurally related compounds, protocols from patent literature (e.g., WO 2016/111347) may be adapted, emphasizing regioselectivity control during cyclopropane ring formation .

Basic Question: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to verify the cyclopropylcarbamoyl group (e.g., characteristic δ ~1.0–1.5 ppm for cyclopropane protons) and benzoic acid protons (δ ~12–13 ppm for COOH) .
  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation. For example, a study on the analog 4-(Cyclopropanecarboxamido)benzoic acid reported:
    • Crystal Parameters: Monoclinic system, space group P2₁/c, with R factor = 0.041 .
    • Software: SHELXL for refinement and ORTEP-3 for graphical representation .

Advanced Question: What challenges arise during crystallographic refinement of this compound?

Answer:

  • Thermal Motion Artifacts: The cyclopropyl group’s strained geometry may lead to anisotropic displacement parameter inaccuracies. Mitigate this by collecting high-resolution data (≤ 1.0 Å) .
  • Twinned Crystals: Use SHELXD/SHELXE for robust phase determination in cases of pseudo-merohedral twinning .
  • Software Limitations: Legacy programs like SHELX-76 lack GPU acceleration; modern alternatives (e.g., WinGX) integrate density functional theory (DFT) for electron density validation .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • In Silico Modeling: Perform docking studies (e.g., AutoDock Vina) using the crystallographic structure to predict binding affinities to target proteins .
  • Analog Synthesis: Modify the cyclopropyl or benzoic acid moieties (e.g., fluorination at the 3-position) and compare bioactivity via enzyme inhibition assays .
  • Data Validation: Cross-reference experimental IC₅₀ values with computational predictions to identify discrepancies in steric/electronic effects .

Advanced Question: How should researchers address contradictions in reported crystallographic data?

Answer:

  • Reproducibility Checks: Re-refine published datasets (e.g., CCDC entries) using updated software (e.g., SIR97) to assess parameter consistency .
  • Error Analysis: Compare thermal ellipsoid magnitudes and residual density maps to identify overfitting in older studies .
  • Collaborative Validation: Share raw diffraction data via platforms like the Cambridge Structural Database (CSD) for community peer review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.